Br-DAPI vs. Native DAPI: Photocytotoxicity in A549 Lung Adenocarcinoma Cells
Under identical photosensitization conditions, Br-DAPI induces potent light-dependent cell death in A549 cancer cells (IC50 = 1.3 μM), while native DAPI shows no meaningful photocytotoxicity (IC50 > 64 μM). This represents a >49-fold difference in potency attributable solely to the bromine substitution [1] . DAPI-treated cells under the same irradiation protocol remain viable, confirming that the bromine atom is the essential structural determinant converting a passive fluorophore into an active photosensitizer [1].
| Evidence Dimension | Light-induced cytotoxicity (IC50) in A549 cells |
|---|---|
| Target Compound Data | IC50 = 1.3 μM (45 min treatment, 365 nm LED, 15 mW/cm², 4.5 J/cm² fluence) |
| Comparator Or Baseline | Native DAPI: IC50 > 64 μM (identical irradiation conditions) |
| Quantified Difference | >49-fold greater photocytotoxic potency for Br-DAPI vs. DAPI |
| Conditions | A549 lung adenocarcinoma cells; 45 min compound incubation; 365 nm LED irradiation at 15 mW/cm², 4.5 J/cm² total fluence; viability assessed post-irradiation. |
Why This Matters
This demonstrates that Br-DAPI is not merely a fluorescent stain but a functional photosensitizer—procurement of DAPI for any PDT or light-activated DNA-damage experiment would yield a false-negative result.
- [1] Digby EM, Rana R, Nitz M, Beharry AA. DNA directed damage using a brominated DAPI derivative. Chem Commun (Camb). 2019 Aug 15;55(67):9971-9974. doi: 10.1039/c9cc03942b. PMID: 31367709. View Source
